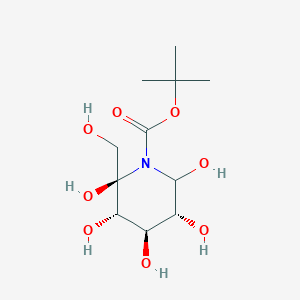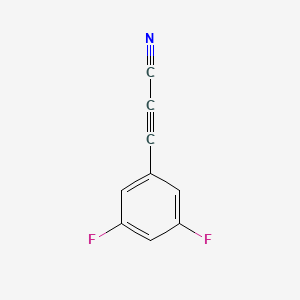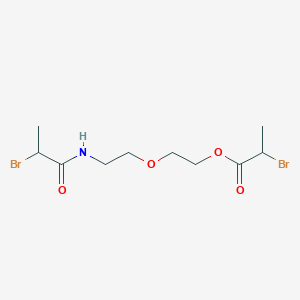
2-(2-(2-Bromopropanamido)ethoxy)ethyl 2-bromopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-Bromopropanamido)ethoxy)ethyl 2-bromopropanoate is an organic compound that belongs to the class of brominated esters. This compound is characterized by the presence of bromine atoms, an ester group, and an amide linkage. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Bromopropanamido)ethoxy)ethyl 2-bromopropanoate typically involves multiple steps. One common method starts with the reaction of 2-bromopropanoic acid with ethanol to form ethyl 2-bromopropanoate. This intermediate is then reacted with 2-aminoethanol to form 2-(2-bromopropanamido)ethanol. Finally, this compound is esterified with 2-bromopropanoic acid to yield the target compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(2-Bromopropanamido)ethoxy)ethyl 2-bromopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.
Oxidation and Reduction: The compound can undergo oxidation to form brominated carboxylic acids or reduction to form the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides, ethers, or thiols.
Hydrolysis: Products include 2-bromopropanoic acid and 2-aminoethanol.
Oxidation and Reduction: Products include brominated carboxylic acids or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(2-(2-Bromopropanamido)ethoxy)ethyl 2-bromopropanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various brominated compounds.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive bromine atoms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 2-(2-(2-Bromopropanamido)ethoxy)ethyl 2-bromopropanoate involves its reactivity with nucleophiles. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of various substituted products. The ester and amide groups also play a role in the compound’s reactivity, allowing for hydrolysis and other reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-bromopropanoate
- 2-Bromopropionic acid
- Methyl 2-bromopropanoate
- Ethyl 3-bromopropanoate
Uniqueness
2-(2-(2-Bromopropanamido)ethoxy)ethyl 2-bromopropanoate is unique due to its combination of bromine atoms, ester, and amide groups. This combination provides a versatile reactivity profile, making it suitable for a wide range of chemical reactions and applications. Its structure allows for multiple points of modification, which is advantageous in synthetic chemistry and drug development.
Eigenschaften
Molekularformel |
C10H17Br2NO4 |
|---|---|
Molekulargewicht |
375.05 g/mol |
IUPAC-Name |
2-[2-(2-bromopropanoylamino)ethoxy]ethyl 2-bromopropanoate |
InChI |
InChI=1S/C10H17Br2NO4/c1-7(11)9(14)13-3-4-16-5-6-17-10(15)8(2)12/h7-8H,3-6H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
NERYVNDDBANEFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NCCOCCOC(=O)C(C)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


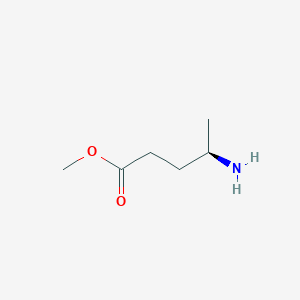

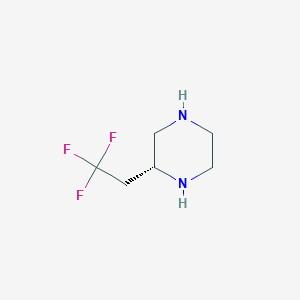
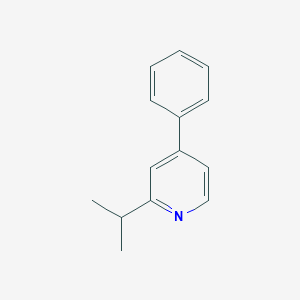
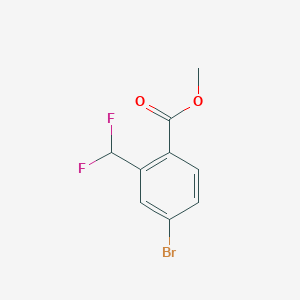
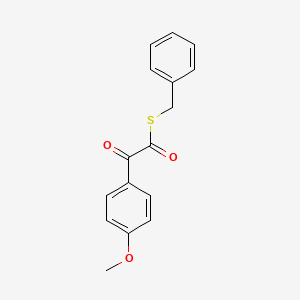
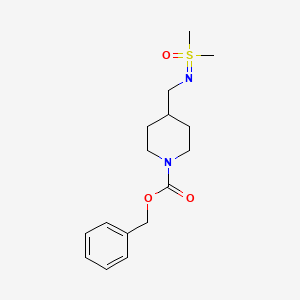
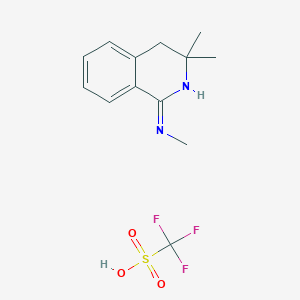
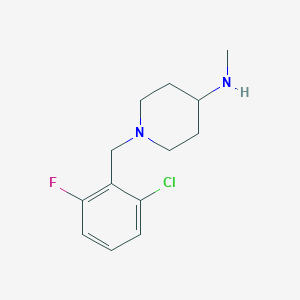
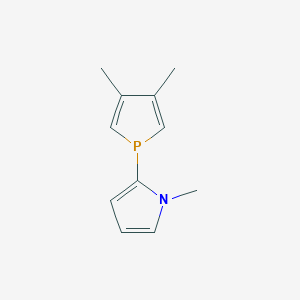
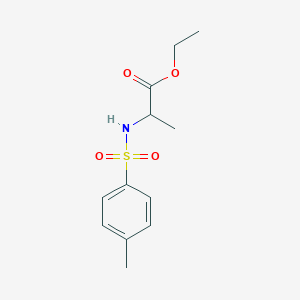
![Pyrrolo[1,2-c]pyrimidine-3-carbonitrile](/img/structure/B15200158.png)
